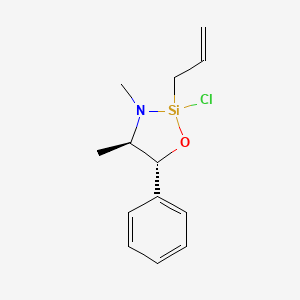
Sulcofuron-sodium monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulcofuron-sodium monohydrate is an organic compound with the chemical formula C19H11Cl4N2O5S.Na.H2O. It is commonly used as a moth-repellent and is known for its effectiveness in protecting woolen fabrics from insect damage. The compound is a white powder that is soluble in boiling water and has a melting point of 200-205°C .
Méthodes De Préparation
The synthesis of sulcofuron-sodium monohydrate involves several steps:
-
Synthesis of 4,4’-dichloro-2-nitrodiphenyl ether
- React p-chlorophenol with 2,5-dichloronitrobenzene and potassium hydroxide at 165°C for 5 hours.
- Filter the reaction mixture to remove potassium chloride and wash the filter cake with benzene.
- Distill the combined filtrate under reduced pressure to obtain 4,4’-dichloro-2-nitrodiphenyl ether as a pale yellow crystal.
-
Synthesis of 4,4’-dichloro-2-nitrodiphenyl ether-2’-sulfonic acid
- Add the intermediate from the first step to sulfuric acid (96%) at room temperature and heat to 100°C for 12 hours.
- Cool the reaction mixture with ice-salt water to precipitate the product, which is then filtered and dissolved in hot water.
- Adjust the pH to 8-9 using sodium hydroxide to obtain the sodium salt.
-
Synthesis of 4,4’-dichloro-2-aminodiphenyl ether-2’-sulfonic acid
- Dissolve the sodium salt from the second step in water and add acetic acid and iron powder at 100°C for 5 hours.
- Filter, wash, and acidify the filtrate with hydrochloric acid to precipitate the product.
-
Synthesis of this compound
- Dissolve the product from the third step in 0.8% sodium carbonate solution and add 3,4-dichlorophenyl isocyanate at 12°C.
- Stir for 30 minutes, then heat to 90°C for 2 hours.
- Filter, cool the filtrate to crystallize the product, and dry to obtain this compound .
Analyse Des Réactions Chimiques
Sulcofuron-sodium monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, acetic acid, and iron powder. The major products formed from these reactions include nitro and amino derivatives .
Applications De Recherche Scientifique
Sulcofuron-sodium monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in studies related to insect behavior and pest control.
Medicine: Research is being conducted on its potential use as an antimicrobial agent.
Industry: It is widely used in the textile industry as a moth-repellent for woolen fabrics.
Mécanisme D'action
The mechanism of action of sulcofuron-sodium monohydrate involves its interaction with the nervous system of insects. The compound disrupts the normal functioning of the nervous system, leading to paralysis and death of the insects. The molecular targets include ion channels and neurotransmitter receptors in the insect nervous system .
Comparaison Avec Des Composés Similaires
Sulcofuron-sodium monohydrate is unique due to its high efficacy as a moth-repellent and its stability under various conditions. Similar compounds include:
Permethrin: Another insect repellent used in textiles.
Deltamethrin: A pyrethroid insecticide with similar applications.
Cypermethrin: Used in agriculture and public health for pest control.
Compared to these compounds, this compound offers better stability and effectiveness in protecting woolen fabrics .
Propriétés
Formule moléculaire |
C19H13Cl4N2NaO6S |
|---|---|
Poids moléculaire |
562.2 g/mol |
Nom IUPAC |
sodium;5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonate;hydrate |
InChI |
InChI=1S/C19H12Cl4N2O5S.Na.H2O/c20-10-1-5-16(30-17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25-19(26)24-12-3-4-13(22)14(23)9-12;;/h1-9H,(H2,24,25,26)(H,27,28,29);;1H2/q;+1;/p-1 |
Clé InChI |
GNFNKJAIKCBWTH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)[O-])Cl)Cl.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol](/img/structure/B12057647.png)
![2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole](/img/structure/B12057650.png)

![N'-[(1E)-1-phenylethylidene]pyrazine-2-carbohydrazide](/img/structure/B12057653.png)


![9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12057674.png)





![(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium](/img/structure/B12057720.png)
